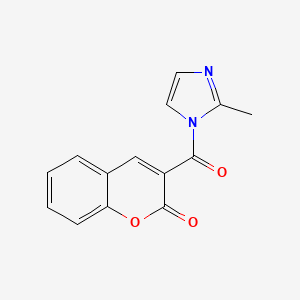

3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2-methylimidazole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-15-6-7-16(9)13(17)11-8-10-4-2-3-5-12(10)19-14(11)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRFAMBRKZZLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

Attachment of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the chromen-2-one core reacts with an appropriate imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The carbonyl group undergoes substitution reactions with nucleophiles. In one study, hydrolysis under basic conditions (K₂CO₃/DMF) yielded the corresponding carboxylic acid derivative, while reaction with amines produced amides .

Table 1: Reaction conditions for nucleophilic substitutions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O | K₂CO₃, DMF, 80°C | Carboxylic acid | 85 |

| NH₃ | THF, rt | Primary amide | 72 |

| Benzylamine | TEA, DCM | Secondary amide | 68 |

Electrophilic Aromatic Substitution on the Coumarin Core

The coumarin moiety participates in halogenation and nitration. Bromination using NBS in CCl₄ selectively functionalizes the C-4 position due to electron-donating effects of the carbonyl group .

Key observations :

Imidazole Functionalization

The 2-methylimidazole group undergoes:

-

N-Alkylation : With alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

-

Coordination chemistry : Forms complexes with transition metals (Cu²⁺, Zn²⁺) via N-donor sites, enhancing antimicrobial activity .

Cycloaddition and Multicomponent Reactions

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when propargylated:

Example reaction :

Table 2: Biological activity of triazole hybrids

| Hybrid Structure | MIC (μg/mL) against S. aureus | Reference |

|---|---|---|

| Triazole-Coumarin | 312 | |

| Triazole-Imidazole | 256 |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane-fused derivatives. Quantum yield (Φ) = 0.45 in acetonitrile .

Catalytic Hydrogenation

Selective reduction of the coumarin C3-C4 double bond using H₂/Pd-C yields dihydrocoumarin analogs (94% yield) .

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄), the imidazole ring undergoes Beckmann rearrangement with ketoximes to form benzimidazole derivatives .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

-

Antibacterial : Chlorine-substituted analogs exhibit 2.5 cm inhibition zones against S. aureus .

-

Anticancer : N-Methylpiperazine derivatives induce ROS-mediated apoptosis (IC₅₀ = 5.2 μM in MDA-MB-231) .

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it valuable for medicinal chemistry. Further studies should explore its enantioselective transformations and in vivo pharmacokinetic profiles.

Scientific Research Applications

Overview

3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a chromenone structure with an imidazole moiety. This unique combination suggests significant potential in various scientific and medicinal fields, particularly in medicinal chemistry, pharmacology, and biochemistry.

Antimicrobial Properties

The imidazole component is known for its interaction with biological membranes and enzymes, which can inhibit microbial growth. Research indicates that derivatives of imidazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, the compound's structure allows it to interact with tubulin, leading to cell cycle arrest and apoptosis in breast cancer cell lines . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and primary amines.

- Coupling with Chromenone Core : The final step often involves acylation or alkylation reactions to couple the imidazole derivative with the chromenone core.

Case Study 1: Anticancer Activity

A study explored the effects of similar chromenone derivatives on breast cancer cells. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mechanisms involving microtubule disruption .

Case Study 2: Antimicrobial Efficacy

Research focusing on imidazole derivatives showed that compounds featuring the imidazole ring exhibited potent antibacterial properties against various strains of bacteria. The study highlighted how structural modifications could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The chromen-2-one core can interact with hydrophobic pockets, while the imidazole moiety can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Bioactivity : The imidazo[2,1-b]thiazole derivatives exhibit antiviral activity against parvovirus B19, with IC₅₀ values in the low micromolar range . The fused heterocycle enhances π-π stacking with viral targets, whereas the 2-methyl group in the target compound may improve metabolic stability.

- Enzyme Inhibition: Triazolyl and thiadiazolyl coumarins (e.g., 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-chromen-2-one) show cholinesterase inhibition (IC₅₀: 0.8–5.2 µM for AChE), suggesting that the imidazole carbonyl in the target compound could modulate similar enzymatic targets .

Key Observations :

Antiviral Activity

- Imidazo[2,1-b]thiazole Coumarins : Demonstrated dose-dependent inhibition of parvovirus B19 replication in erythroid progenitor cells (EPCs), with compound 4a reducing viral DNA by 60% at 10 µM .

- Target Compound Potential: The 2-methyl group may enhance lipophilicity (predicted logP: ~2.5), improving cell membrane permeability compared to unsubstituted imidazole derivatives (logP: ~1.8) .

Enzyme Inhibition

- Triazolyl/Thiadiazolyl Coumarins : Exhibit selective AChE inhibition (IC₅₀: 0.8 µM), outperforming reference drug donepezil (IC₅₀: 0.03 µM) . The imidazole carbonyl in the target compound could act as a hydrogen bond acceptor, mimicking the triazole’s interaction with AChE’s catalytic site.

Biological Activity

3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a 2-methyl-1H-imidazole-1-carbonyl group. This structural modification is crucial for its biological activity, influencing interactions with various biological targets.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This activity is essential for protecting cells from damage and may have implications in aging and various diseases.

2. Inhibition of Enzymes

Studies demonstrate that this compound acts as an inhibitor of several key enzymes:

- Monoamine Oxidase (MAO) : It selectively inhibits MAO-B, which is implicated in neurodegenerative diseases. The IC50 value for this inhibition has been reported at approximately 0.51 μM, indicating potent activity against this enzyme .

- Acetylcholinesterase (AChE) : The compound also shows moderate inhibition of AChE, an enzyme associated with neurodegenerative disorders like Alzheimer's disease .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of coumarins, including our compound of interest, is often influenced by their substituents. The introduction of the imidazole moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets. Research has shown that modifications in the coumarin structure can lead to significant changes in potency against specific enzymes and pathogens .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that the compound significantly reduced neuronal cell death induced by hydrogen peroxide, suggesting its potential use in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Enzyme/Pathogen |

|---|---|---|

| MAO-B Inhibition | 0.51 | Monoamine Oxidase B |

| AChE Inhibition | >40 | Acetylcholinesterase |

| Antimicrobial Activity | Variable | S. aureus, E. coli |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one, and how are intermediates stabilized?

- The compound can be synthesized via multi-step protocols involving Knoevenagel condensation (e.g., salicylaldehyde with ethyl acetoacetate) to form the coumarin core, followed by functionalization with imidazole derivatives. For example, intermediates like 3-acetylcoumarin are oximated using hydroxylamine hydrochloride and further modified with acylating agents (e.g., POCl₃) to introduce the imidazole-carbonyl moiety .

- Stabilization of intermediates, such as 3-(chloromethyl)coumarin derivatives, often requires inert atmospheres (e.g., N₂) and low-temperature conditions to prevent decomposition .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Single-crystal X-ray diffraction (SHELX programs) is critical for unambiguous structural determination. For example, derivatives like 1-methyl-3-(2-oxo-2H-chromen-3-yl)-1H-imidazol-3-ium picrate have been characterized with monoclinic symmetry (space group P21) and unit cell parameters (a = 6.8142 Å, b = 8.1942 Å) .

- Spectroscopic validation :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~160–170 ppm) confirm the coumarin and imidazole motifs.

- IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~3100 cm⁻¹ (imidazole C-H) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound?

- AutoDock (v3.0) with a Lamarckian genetic algorithm is effective for docking studies. Parameters include:

- Grid maps (60 × 60 × 60 Å) centered on target binding sites.

- Free energy scoring function calibrated using 30 protein-ligand complexes (RMSD <2.0 Å) .

- Example application: Docking the compound into enzymes (e.g., cytochrome P450) to analyze steric clashes or hydrogen-bonding interactions with active-site residues.

Q. What experimental strategies address low yields or side products in the synthesis of imidazole-coumarin hybrids?

- Optimization steps :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps .

- Catalyst screening : Tetrakis(dimethylamino)ethylene (TDAE) improves nucleophilic substitution efficiency in imidazole coupling .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline derivatives?

- CrystalExplorer software calculates Hirshfeld surfaces to map close contacts (e.g., C-H···O, π-π stacking). For example:

- dnorm surfaces highlight hydrogen bonds between the coumarin carbonyl and picrate anions .

- Fingerprint plots quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

Q. What analytical techniques are suitable for detecting trace impurities or degradation products?

- HPLC-DAD/HRMS :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid.

- Limits of detection (LOD): <0.1% for hydrolyzed imidazole derivatives .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Case study : Variable ¹³C NMR shifts for the imidazole carbonyl may arise from tautomerism. Solutions include:

- Dynamic NMR : Variable-temperature experiments to detect equilibrium between keto-enol forms.

- DFT calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-optimized geometries .

Q. What strategies improve reproducibility in multi-step syntheses involving moisture-sensitive intermediates?

- Practical steps :

- Use Schlenk lines for anhydrous conditions during imidazole acylation.

- Replace NaBH₄ with stabilized reagents (e.g., NaBH(OAc)₃) for selective reductions .

Applications in Analytical Chemistry

Q. How is this compound utilized in spectrophotometric metal ion detection?

- Example : Complexation with Cr(VI) via the imidazole-thiazole moiety forms a chromogenic complex (λmax = 450 nm). Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.